Product packaging for Cholestane-3,5,6-triol(Cat. No.:CAS No. 115510-05-9)

Cholestane-3,5,6-triol

Cat. No.: B047416
CAS No.: 115510-05-9
M. Wt: 420.7 g/mol
InChI Key: YMMFNKXZULYSOQ-MHZASZHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cholestane-3,5,6-triol is a significant oxygenated derivative of cholesterol (oxysterol) that serves as a critical biomarker and research tool in the study of cholesterol metabolism and related diseases. Its primary research value lies in its direct association with Niemann-Pick Disease Type C (NPC), a lysosomal storage disorder characterized by defective cholesterol trafficking. Elevated levels of this compound in plasma and tissues are a hallmark of NPC, making it a crucial analyte for developing and validating diagnostic assays and for monitoring therapeutic efficacy in pre-clinical models. Researchers utilize this triol to investigate oxidative stress pathways, as its formation is linked to the generation of reactive oxygen species (ROS) and cholesterol autoxidation. Furthermore, it is employed in studies exploring the role of oxysterols in atherosclerosis, neuronal function, and the regulation of immune responses. The mechanism of action for this compound is multifaceted; as an oxysterol, it can interact with various nuclear receptors (e.g., Liver X Receptors or LXRs) and other cellular targets, potentially influencing cholesterol homeostasis, inflammation, and apoptosis. This high-purity compound is an indispensable standard for mass spectrometry, chromatography, and cell-based assays, enabling precise quantification and mechanistic insights into lipid biology and pathophysiology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H48O3 B047416 Cholestane-3,5,6-triol CAS No. 115510-05-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

115510-05-9

Molecular Formula

C27H48O3

Molecular Weight

420.7 g/mol

IUPAC Name

(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol

InChI

InChI=1S/C27H48O3/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24(29)27(30)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28-30H,6-16H2,1-5H3/t18-,19?,20+,21-,22+,23+,24?,25-,26-,27?/m1/s1

InChI Key

YMMFNKXZULYSOQ-MHZASZHRSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(C4([C@@]3(CCC(C4)O)C)O)O)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C

Synonyms

5alpha-cholestane-3beta,5,6beta-triol
cholestane-3 beta,5 alpha,6 beta-triol
cholestane-3,5,6-triol
cholestane-3,5,6-triol, (3beta)-isomer
cholestane-3,5,6-triol, (3beta, 5alpha, 6alpha)-isomer
cholestane-3,5,6-triol, (3beta, 5alpha, 6beta)-isomer
cholestane-3,5,6-triol, (3beta, 5beta, 6beta)-isomer
cholestane-3,5,6-triol, (3beta, 6beta)-isome

Origin of Product

United States

Biosynthetic Pathways and Metabolic Fates of Cholestane 3,5,6 Triol

Primary Biochemical Pathways of Formation

Cholestane-3,5,6-triol is generated in biological systems primarily through two well-documented mechanisms: the non-enzymatic peroxidation of cholesterol mediated by radicals and the enzymatic hydrolysis of cholesterol-derived epoxides.

Radical-Mediated Peroxidation Mechanisms of Cholesterol

The formation of this compound can occur through the non-enzymatic oxidation of cholesterol, a process driven by reactive oxygen species. google.comnih.gov This pathway is a key part of lipid peroxidation, where free radicals attack the double bond in the cholesterol molecule. google.com Radicals, such as those derived from bicarbonate or alkyl carbonates, can initiate and propagate lipid peroxidation, leading to the formation of peroxyl radicals. These reactive intermediates are subsequently converted through reductive pathways to form isomers of this compound, such as the 3β,5α,6β-triol. The initial product of cholesterol oxidation is often the cholesterol-5,6-epoxide, which is then hydrated to form the triol. nih.govnih.gov This free radical-mediated process is significant in conditions of oxidative stress. nih.gov

Enzymatic Hydrolysis of Cholesterol 5,6-Epoxides by Cholesterol Epoxide Hydrolase

A major and more specific route to this compound is the enzymatic hydrolysis of cholesterol 5,6-epoxides (5,6-EC). researchgate.netjneurosci.org This reaction is catalyzed by the microsomal enzyme cholesterol-5,6-epoxide hydrolase (ChEH). crct-inserm.frnih.govpnas.org ChEH acts on both the α and β isomers of cholesterol-5,6-epoxide, hydrolyzing the stable epoxide ring to produce a single product, cholestane-3β,5α,6β-triol. nih.govpnas.orgwur.nl This enzymatic conversion is considered a crucial step in the metabolism of these epoxides, which are themselves products of cholesterol autoxidation. nih.gov The ChEH pathway is active in various tissues and has been implicated in both detoxification processes and the generation of further bioactive metabolites. crct-inserm.frwur.nl

Formation PathwayDescriptionKey Molecules InvolvedCitations
Radical-Mediated PeroxidationNon-enzymatic oxidation of cholesterol initiated by free radicals during lipid peroxidation.Cholesterol, Reactive Oxygen Species, Peroxyl Radicals, Cholesterol 5,6-Epoxides google.comnih.govnih.gov
Enzymatic HydrolysisHydrolysis of the epoxide ring of cholesterol 5,6-epoxides catalyzed by a specific enzyme.Cholesterol 5,6-Epoxides (α and β isomers), Cholesterol Epoxide Hydrolase (ChEH) researchgate.netjneurosci.orgcrct-inserm.frnih.govpnas.orgwur.nl

Metabolic Interconversion with Other Oxysterols and Cholesterol Metabolites

Once formed, this compound is not an end-product but a substrate for further metabolic transformations. It can be converted into other oxysterols and bile acids, highlighting its role as an intermediate in cholesterol catabolism.

Research has shown that this compound can be metabolized into bile acids through novel branches of the acidic pathway of bile acid biosynthesis. nih.govresearchgate.net This process involves hydroxylation and side-chain shortening, leading to the formation of 3β,5α,6β-trihydroxycholanoic acid. nih.govresearchgate.net In human hepatoblastoma-derived HepG2 cells, the conversion of cholestane-3β,5α,6β-triol to a corresponding bile acid has been confirmed. researchgate.net

Furthermore, this compound can be oxidized to form oncosterone, a potentially carcinogenic metabolite. crct-inserm.frnih.gov After its formation from cholesterol epoxides in rabbit aortic endothelial cells, cholestane (B1235564) triol is further metabolized to an ester-type product. nih.gov

MetaboliteMetabolic ProcessResulting ProductCitations
This compoundAcidic Pathway of Bile Acid Biosynthesis3β,5α,6β-trihydroxycholanoic acid nih.govresearchgate.netresearchgate.net
This compoundOxidationOncosterone crct-inserm.frnih.gov
This compoundEsterificationEster-type product nih.gov

Comparative Metabolic Capacities Across Biological Tissues (e.g., Liver vs. Skin)

The metabolic capacity for producing and further metabolizing this compound varies significantly between different tissues, with the liver being a primary site of this activity. Cholesterol 5,6-epoxide hydrolase (ChEH), the key enzyme for triol formation from epoxides, is found predominantly in liver microsomes, although it is also present in other tissues. wur.nl

TissueMetabolic Capacity for Cholesterol-5,6-Epoxide MetabolismEnzyme PresenceCitations
LiverHighPredominantly in microsomes wur.nlresearchgate.netnih.gov
SkinLowLocalized in epidermal fractions researchgate.net
Other Tissues (Brain, Kidney, etc.)PresentDetected nih.govjneurosci.orgwur.nl

Molecular Mechanisms and Cellular Processes Modulated by Cholestane 3,5,6 Triol

Interactions with Neuronal Systems and Neuroprotective Mechanisms

Cholestane-3,5,6-triol demonstrates notable neuroprotective properties through its interaction with key neuronal receptors and pathways involved in excitotoxicity and ischemic injury. jneurosci.org

Modulation of N-Methyl-D-Aspartate Receptor Activity and Calcium Influx

Research has identified this compound as a negative modulator of N-Methyl-D-Aspartate (NMDA) receptors. nih.gov Overstimulation of these receptors by the neurotransmitter glutamate (B1630785) leads to excessive calcium influx, a primary driver of neuronal cell death in various neurological disorders. jneurosci.orggoogle.com this compound has been shown to directly block NMDA receptors, thereby attenuating the glutamate-induced rise in intracellular calcium concentrations. nih.govjneurosci.org

In studies using HEK-293 cells transfected with NR1/NR2B NMDA receptors, this compound significantly reduced NMDA-evoked calcium influx in a dose-dependent manner. nih.govjneurosci.org Furthermore, binding assays have demonstrated that this compound can displace [3H]MK-801, a well-known NMDA receptor antagonist, suggesting a direct interaction with the receptor. nih.govjneurosci.org This inhibitory action on NMDA receptors is a key mechanism behind its neuroprotective effects. jneurosci.org

Inhibition of Acid-Sensing Ion Channels and Acidosis-Mediated Neuronal Injury Pathways

Beyond its effects on NMDA receptors, this compound also functions as a novel inhibitor of acid-sensing ion channels (ASICs). nih.gov ASICs are activated by tissue acidosis, a common condition in ischemic brain injury, and their activation contributes to neuronal damage. nih.govahajournals.org

This compound inhibits ASICs in a subunit-dependent manner, specifically targeting homomeric ASIC1a and ASIC3 channels, as well as heteromeric channels containing the ASIC1a subunit. nih.govahajournals.org This inhibition is use-dependent, meaning it becomes more pronounced with repeated activation of the channels. ahajournals.org The hydroxyl groups at the 5 and 6 positions of the steroid ring structure are critical for this inhibitory activity. nih.govahajournals.org By blocking these channels, this compound helps to alleviate acidosis-mediated neuronal injury. nih.govahajournals.org

Neuroprotection against Excitotoxicity and Ischemia-Induced Neuronal Damage in Research Models

The modulatory effects of this compound on NMDA receptors and ASICs translate into significant neuroprotection in various research models of excitotoxicity and ischemia. nih.govahajournals.org In vitro studies have consistently shown that pretreatment with this compound protects cultured spinal cord, cortical, and cerebellar granule neurons from glutamate-induced neurotoxicity. jneurosci.orgresearchgate.net

In vivo models have further substantiated these findings. Administration of this compound has been shown to significantly reduce neuronal injury following spinal cord ischemia in rabbits and transient focal cerebral ischemia in rats. nih.gov For instance, in a rabbit model of spinal cord ischemia, treatment with this compound resulted in improved neurological scores and a higher number of surviving motor neurons. nih.gov Similarly, in a rat model of middle cerebral artery occlusion (MCAO), the compound reduced the infarct volume. nih.govahajournals.org This neuroprotection is linked to its ability to inhibit ASIC1a. ahajournals.org

Table 1: Neuroprotective Effects of this compound in Research Models

Model System Insult Key Findings References
Cultured Spinal Motoneurons Glutamate (200 µM) Increased neuronal survival. jneurosci.orgresearchgate.net
Cultured Cortical Neurons Glutamate Increased neuronal survival. jneurosci.org
Cultured Cerebellar Granule Neurons Glutamate Increased neuronal survival. jneurosci.org
Rabbit Spinal Cord Ischemia Ischemia Improved neurological scores and increased motor neuron survival. nih.gov
Rat Middle Cerebral Artery Occlusion Ischemia Reduced infarct volume. nih.govahajournals.org
Cultured Mouse Cortical Neurons Acidosis Alleviated acidosis-mediated injury. nih.govahajournals.org

Influence on Cellular Proliferation, Differentiation, and Programmed Cell Death

This compound also exerts significant effects on fundamental cellular processes such as proliferation and cell cycle progression, particularly in the context of cancer. nih.gov

Impact on Cancer Cell Growth and Colony Formation in in vitro and Xenograft Models

This compound has demonstrated anti-cancer activity against human prostate cancer cells. nih.govnih.gov In vitro studies have shown that it dose-dependently suppresses the proliferation of various prostate cancer cell lines, including LNCaP CDXR-3, DU-145, and PC-3. nih.govnih.gov

Furthermore, this compound markedly inhibits the ability of PC-3 and LNCaP CDXR-3 cells to form colonies in soft agar (B569324), a key characteristic of cancerous cells. nih.govplos.org The anti-proliferative effects extend to in vivo models, where oral administration of the compound significantly retarded the growth of PC-3 xenografts in nude mice. nih.govnih.gov Research has also indicated its potential to induce cell death in A549 lung cancer cells through mechanisms involving endoplasmic reticulum stress and autophagy. mdpi.com

Mechanisms of Cell Cycle Arrest (e.g., G0/G1 Phase)

A primary mechanism underlying the anti-proliferative effects of this compound is the induction of cell cycle arrest, specifically in the G0/G1 phase. nih.govnih.gov Flow cytometric analysis revealed that treatment with this compound leads to an accumulation of cells in the G1 phase and a corresponding decrease in the S and G2/M phase populations in prostate cancer cell lines. nih.gov

This G1 arrest is associated with a reduction in the expression of key proteins that drive the cell cycle, such as c-Myc and Skp2, and an accumulation of the cell cycle inhibitor p27Kip1. nih.govnih.gov The decreased expression of Akt1 and its phosphorylated forms, which are crucial for cell survival and proliferation, also contributes to this effect. nih.govnih.gov

Table 2: Effect of this compound on Prostate Cancer Cell Cycle

Cell Line Concentration Effect on Cell Cycle Key Protein Changes References
LNCaP CDXR-3 10 µM Increase in G1 phase, decrease in S and G2/M phases. Reduced Akt1, p-Akt, PDK1, c-Myc, Skp2; Increased p27Kip1. nih.gov
DU-145 10 µM Increase in G1 phase, decrease in S and G2/M phases. Reduced Akt1, p-Akt, PDK1, c-Myc, Skp2; Increased p27Kip1. nih.gov
PC-3 20 µM Significant increase in G1 phase, decrease in S and G2/M phases. Reduced Akt1, p-Akt, PDK1, c-Myc, Skp2; Increased p27Kip1. nih.gov

Induction of Apoptotic Pathways and Associated Molecular Events (e.g., Caspase-3 Activation)

This compound is a known inducer of apoptosis, or programmed cell death, in various cancer cell lines. nih.govnih.govdntb.gov.ua Studies on human prostate cancer cells (LNCaP CDXR-3, DU-145, and PC-3) demonstrated that treatment with the triol for 96 hours resulted in a dose-dependent increase in the apoptotic cell population. nih.govscispace.com While lower concentrations showed a slight increase, a 40 µM concentration led to a significant rise in apoptosis, as confirmed by TUNEL assays which detect DNA fragmentation. nih.govscispace.complos.org

The apoptotic process initiated by this oxysterol involves the activation of key executioner proteins. Research indicates that oxysterol-induced apoptosis can lead to the activation of caspases, including caspase-3, -7, -8, and/or -9. mdpi.com This activation is a critical step in the apoptotic cascade, leading to the cleavage of cellular proteins and eventual cell death. mdpi.comscienceopen.com Furthermore, the process is associated with mitochondrial depolarization and the degradation of poly (ADP-ribose) polymerase (PARP). mdpi.com In human breast cancer cells (MDA-MB-231), the triol has also been shown to promote apoptosis. scienceopen.comnih.gov

Endoplasmic Reticulum Stress Response and Autophagy Activation as Cell Death Modalities

Beyond classical apoptosis, this compound employs other cell death mechanisms, notably through the induction of endoplasmic reticulum (ER) stress and autophagy. nih.govnih.govdntb.gov.ua In studies using A549 lung cancer cells, the triol was found to trigger the ER stress response and enhance autophagy flux. nih.govnih.gov This suggests a cell death mechanism involving reactive oxygen species (ROS)-mediated ER stress, which in turn activates autophagy. nih.govdntb.gov.ua The upregulation of autophagy by the triol acts as a cytotoxic response, accelerating cell death in these cancer cells. nih.govnih.gov This was the first report identifying that autophagy induced by this compound can serve as a modality for cellular cytotoxicity. nih.gov

Regulation of Intracellular Signaling Networks

The influence of this compound extends to the intricate regulation of intracellular signaling pathways that govern cell survival, proliferation, and movement.

Effects on Akt/PI3K/PDK1 Signaling Pathways

The PI3K/Akt signaling pathway is crucial for cell survival and is often dysregulated in cancer. nih.govscispace.com this compound has been shown to effectively suppress this pathway in human prostate cancer cells. nih.govscispace.com Micro-Western Array analysis and traditional Western blotting revealed that treatment with the triol resulted in a marked reduction in the expression levels of several key proteins in this pathway, including Akt1, phospho-Akt Ser473, phospho-Akt Thr308, and PDK1. nih.govnih.gov This inhibition of the Akt survival signaling is a significant mechanism contributing to the compound's anti-cancer effects. scienceopen.com

Modulation of Focal Adhesion Kinase (FAK) and Associated Phosphorylation

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cancer cell migration. scispace.com this compound treatment has been found to modulate FAK and its phosphorylation status. nih.govnih.gov In prostate cancer cell lines, the triol decreased the protein levels of total FAK as well as its phosphorylated forms, specifically phospho-FAK Ser722 and phospho-FAK Tyr861. nih.govscispace.comnih.gov This reduction in FAK abundance and activity contributes to the compound's ability to inhibit cell migration and invasion. scispace.com

Influence on Epithelial-Mesenchymal Transition (EMT) Markers and Cell Migration/Invasion

Epithelial-Mesenchymal Transition (EMT) is a process by which epithelial cells acquire mesenchymal characteristics, enhancing their migratory and invasive capabilities, which is critical for cancer metastasis. scispace.com this compound has been demonstrated to suppress the migration and invasion of prostate cancer cells by altering the expression of key EMT marker proteins. nih.govscispace.comnih.gov

Treatment with the triol led to an increase in the epithelial marker E-cadherin while simultaneously decreasing the expression of mesenchymal markers such as N-cadherin, vimentin (B1176767), and the transcription factor Slug. nih.govscispace.comnih.gov This shift in the balance of EMT markers indicates a reversal towards a more epithelial, less migratory phenotype, thereby inhibiting the cells' invasive potential. scispace.com

Table 1: Effect of this compound on EMT Markers and FAK in Prostate Cancer Cells This table is interactive. You can sort and filter the data.

Cell Line Protein Effect of Triol Treatment Reference
DU-145 E-cadherin Increased expression nih.gov, scispace.com
CDXR-3 E-cadherin Increased expression nih.gov, scispace.com
DU-145 N-cadherin Decreased expression scispace.com
CDXR-3 N-cadherin Decreased expression scispace.com
PC-3 Vimentin Decreased expression scispace.com
CDXR-3 Vimentin Decreased expression scispace.com
DU-145 Slug Decreased expression scispace.com
CDXR-3 Slug Decreased expression scispace.com
PC-3 FAK Decreased expression nih.gov, scispace.com
DU-145 FAK Decreased expression scispace.com
DU-145 phospho-FAK Ser722 Decreased expression nih.gov, scispace.com
PC-3 phospho-FAK Tyr861 Decreased expression nih.gov, scispace.com
DU-145 phospho-FAK Tyr861 Decreased expression scispace.com

Crosstalk with Sonic Hedgehog (SMO) and Liver X Receptor Alpha (LXRα) Signaling

Recent studies have uncovered a crosstalk between this compound and other significant signaling pathways, including the Sonic Hedgehog (Hh) and Liver X Receptor (LXR) pathways. scienceopen.comnih.gov In the human breast cancer cell line MDA-MB-231, the triol was found to increase the expression of Smoothened (SMO), a key signal transducer in the Hh pathway. scienceopen.comnih.govresearchgate.net This effect was observed to be independent of the Sonic Hedgehog ligand itself. scienceopen.com

Simultaneously, this compound treatment led to an increased expression of Liver X Receptor Alpha (LXRα). scienceopen.comnih.gov LXRα is a nuclear receptor that plays a critical role in regulating lipid metabolism and has anti-inflammatory properties. nih.govresearchgate.net While some oxysterols are natural ligands for LXRs, this compound is considered a weak LXR agonist. nih.govnih.gov The concurrent upregulation of both SMO and LXRα suggests that these pathways may be involved in the apoptotic processes promoted by the triol. scienceopen.comnih.gov

Roles in Lipid Metabolism and Cholesteryl Homeostasis Regulation

This compound is a significant player in the intricate network that governs lipid metabolism and maintains cholesterol equilibrium within the body. ontosight.ai Its influence extends to key processes such as cholesterol transport and the synthesis of bile acids.

Research indicates that this compound can modulate the expression of genes involved in cholesterol efflux, the process by which cells remove excess cholesterol. nih.govplos.org Studies using human breast cancer cell lines have shown that treatment with this compound leads to an increased expression of Liver X Receptor alpha (LXRα). nih.gov LXRs are nuclear receptors that act as master regulators of cholesterol homeostasis. nih.govscienceopen.com

Upon activation, LXRs form a complex with retinoid X receptors (RXRs) and bind to specific DNA sequences to control the transcription of target genes. nih.govscienceopen.com Key among these target genes are the ATP-binding cassette (ABC) transporters, such as ABCA1 and ABCG1, which are crucial for transporting cholesterol out of cells. nih.govdntb.gov.ua One study demonstrated that this compound treatment in PC-3 human prostate cancer cells, which were transfected with LXRα and a reporter gene, resulted in a dose-dependent increase in LXRα activity. scispace.com Furthermore, the expression of ABCA1, a direct target of LXRα, was also found to be upregulated in both PC-3 and DU-145 prostate cancer cells following treatment with the compound. scispace.com These findings suggest that this compound can promote the removal of cholesterol from cells by activating the LXR signaling pathway.

In addition to its effects on cholesterol efflux, this compound has been shown to stimulate the synthesis of phospholipids, which are essential components of cell membranes. nih.gov In a study using cultured LLC-PK cells, treatment with this compound resulted in an increased incorporation of labeled precursors into glycerophospholipids and phospholipids, indicating a higher rate of synthesis. nih.gov This was linked to the activation of CTP-phosphocholine cytidylyltransferase, a key enzyme in phospholipid biosynthesis. nih.gov

Table 1: Effect of this compound on Gene and Protein Expression Related to Lipid Metabolism

Cell LineTreatmentTarget Gene/ProteinEffectReference
MDA-MB-231 (Human Breast Cancer)This compound (30 µM)LXRαIncreased expression nih.gov
PC-3 (Human Prostate Cancer)This compound (5, 10, 20 µM)LXRα activityDose-dependent increase scispace.com
PC-3 and DU-145 (Human Prostate Cancer)This compound (10, 20 µM)ABCA1Increased expression scispace.com
LLC-PK (Pig Kidney Epithelial)This compound (10 µg/ml)CTP-phosphocholine cytidylyltransferaseActivation nih.gov

This compound is also a key intermediate in a novel branch of the acidic pathway of bile acid biosynthesis. nih.gov Bile acids are synthesized from cholesterol in the liver and play a critical role in the digestion and absorption of dietary fats and fat-soluble vitamins. The metabolism of this compound to bile acids has been particularly studied in the context of certain lysosomal storage diseases, such as Niemann-Pick disease type C (NPC), where the accumulation of this oxysterol is observed. nih.govresearchgate.net

Research has shown that this compound is converted to 3β,5α,6β-trihydroxycholanoic acid. nih.govresearchgate.net This metabolic conversion involves a series of enzymatic reactions. The initial step is the (25R)26-hydroxylation of this compound to form cholestane-3β,5α,6β,(25R)26-tetrol, a reaction catalyzed by the enzyme cytochrome P450 27A1 (CYP27A1). nih.gov Subsequent enzymatic steps lead to the formation of the final bile acid product. nih.gov The identification of these metabolites in the plasma of patients with NPC provides strong evidence for this specific pathway of bile acid synthesis from this compound. nih.gov

Table 2: Metabolic Pathway of this compound to Bile Acid

PrecursorIntermediateFinal ProductKey EnzymeReference
This compoundCholestane-3β,5α,6β,(25R)26-tetrol3β,5α,6β-trihydroxycholanoic acidCytochrome P450 27A1 (CYP27A1) nih.gov

Modulation of Immune Responses and Inflammatory Pathways

Beyond its role in lipid metabolism, this compound has been shown to modulate immune responses and inflammatory pathways. ontosight.ai Its effects appear to be complex and can be either pro-inflammatory or anti-inflammatory depending on the cellular context.

Deposited oxidized sterols, including this compound, can act as an inflammatory stimulus. google.com For instance, the accumulation of oxysterols in atherosclerotic plaques is associated with the upregulation of inflammatory cytokines. google.com

Conversely, there is evidence suggesting that this compound and its synthetic derivatives possess anti-inflammatory properties. semanticscholar.org One study investigated the effects of a synthetic derivative, 5α-androst-3β, 5α, 6β-triol (TRIOL), on retinal ischemia-reperfusion injury, a condition characterized by oxidative stress and inflammation. semanticscholar.org The study found that TRIOL protected retinal ganglion cells from injury by activating the Nrf2 signaling pathway, a key regulator of the antioxidant and anti-inflammatory response. semanticscholar.org TRIOL was shown to upregulate Nrf2 and its downstream target, hemeoxygenase-1 (HO-1), by negatively regulating Keap1, an inhibitor of Nrf2. semanticscholar.org

Furthermore, in a study on human neutrophils, this compound was found to be inhibitory to calcium influx. bohrium.com Calcium signaling is a critical component of many immune cell functions, including the formation of neutrophil extracellular traps (NETs), which are involved in the inflammatory response. bohrium.com

Advanced Methodological Approaches for Cholestane 3,5,6 Triol Research

Quantitative Analysis in Biological Samples

Accurate quantification of cholestane-3,5,6-triol in biological samples such as plasma, serum, and tissues is fundamental to understanding its physiological and pathological significance. Given its low abundance and structural similarity to other sterols, highly sensitive and specific methods are required.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of sterols and oxysterols. In the context of this compound analysis, HPLC serves to isolate the analyte from a complex mixture of lipids and other biomolecules before detection. The separation is typically achieved using a silica (B1680970) column with a mobile phase consisting of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate (B1210297) mdpi.com. This normal-phase chromatography effectively separates sterols based on the number and orientation of their hydroxyl groups. The precise gradient and flow rate are optimized to achieve clear resolution between different oxysterol isomers. While HPLC with UV detection can be used, its sensitivity for oxysterols is limited. Therefore, it is most powerfully employed when coupled with mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound in biological fluids researchgate.netnih.gov. This method combines the superior separation capabilities of liquid chromatography with the precise detection and structural elucidation power of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and then detected by the mass spectrometer researchgate.netnih.gov.

The tandem mass spectrometry setup (MS/MS) allows for selected reaction monitoring (SRM), where a specific precursor ion of this compound is selected and fragmented, and a characteristic product ion is monitored. This process provides very high specificity, minimizing interference from the complex sample matrix. Isotope dilution mass spectrometry, where a stable isotope-labeled internal standard is added to the sample, is often used to ensure the highest accuracy and precision. Methods developed using mass spectrometry have demonstrated high sensitivity, with limits of quantification (LOQ) reaching as low as 0.03 ng/mL nih.gov.

ParameterValueSource
Technique Gas Chromatography-Mass Spectrometry (GC-MS) nih.gov
Linear Range 0.03-200 ng/mL nih.gov
Limit of Quantification (LOQ) 0.03 ng/mL nih.gov
Limit of Detection (LOD) 0.01 ng/mL nih.gov
Mean Recovery Rate 98.6% nih.gov
Intra- and Inter-day Variation <15% nih.gov

Note: The data in this table is from a Gas Chromatography-Mass Spectrometry (GC-MS) study, which illustrates the typical performance metrics for quantitative mass spectrometry-based analysis of this compound.

Effective sample preparation is critical for the reliable analysis of oxysterols. The Bligh-Dyer method is a widely used liquid-liquid extraction technique for isolating total lipids, including this compound, from biological samples gerli.comnih.gov. The procedure involves the addition of a specific ratio of chloroform (B151607) and methanol (B129727) to the aqueous sample, creating a single-phase solvent system that effectively disrupts cells and solubilizes lipids nih.govtabaslab.com.

Subsequently, the addition of more chloroform and water induces a phase separation, resulting in a lower organic phase (chloroform) containing the lipids and an upper aqueous phase (methanol-water) containing polar molecules tabaslab.com. The lipid-containing lower phase is carefully collected for further analysis gerli.comtabaslab.com. This method is particularly suitable for extracting lipids from tissue homogenates, cell suspensions, and plasma gerli.com. The extracted lipids are then often subjected to saponification to release esterified oxysterols before derivatization and analysis.

To improve analytical performance, this compound is often chemically modified through derivatization prior to analysis. Derivatization can enhance the volatility of the compound for gas chromatography (GC) or improve its ionization efficiency and chromatographic properties for liquid chromatography (LC) uni-muenchen.de.

A common strategy for GC-MS analysis is the conversion of the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers nih.gov. This process makes the molecule more volatile and thermally stable. For LC-MS/MS analysis, derivatization can be used to introduce a readily ionizable group to the molecule. For instance, this compound has been successfully analyzed as a mono-dimethylglycine derivative, which enhances its signal in the mass spectrometer researchgate.netnih.gov. These strategies significantly improve the limits of detection and quantification, enabling the measurement of trace amounts of the oxysterol.

Cellular and Molecular Biological Techniques

To investigate the biological functions and mechanisms of action of this compound, various cellular and molecular biology assays are employed. These techniques are essential for determining the compound's effects on cell health, growth, and transformation.

Cell viability and proliferation assays are fundamental tools for assessing the cytotoxic or cytostatic effects of this compound.

MTT Assay : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced, which is quantified by measuring absorbance after solubilization, is proportional to the number of viable cells. This assay has been used to demonstrate that this compound dose-dependently suppresses the viability of human prostate cancer cell lines, including LNCaP, DU-145, and PC-3 nih.govresearchgate.net.

CCK-8 Assay : The Cell Counting Kit-8 (CCK-8) assay is another colorimetric method that is often more sensitive than the MTT assay bosterbio.com. It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by cellular dehydrogenases to produce a water-soluble, orange-colored formazan dye bosterbio.comabcam.comsigmaaldrich.com. The amount of orange formazan is directly proportional to the number of living cells. The CCK-8 assay was used to show that this compound inhibited the viability of A549 human lung cancer cells in a dose-dependent manner mdpi.comnih.gov.

Soft Agar (B569324) Colony Formation Assay : This assay is the gold standard for determining the anchorage-independent growth of cells, a hallmark of cellular transformation and tumorigenicity nih.gov. Normal cells require attachment to a solid surface to proliferate, whereas transformed cells can grow and form colonies in a semi-solid medium like soft agar nih.gov. Research has shown that treatment with this compound markedly inhibits the ability of PC-3 and LNCaP human prostate cancer cells to form colonies in soft agar, confirming the compound's anti-cancer activity nih.govresearchgate.net.

AssayCell Line(s)Observed Effect of this compoundSource
MTT Assay LNCaP, DU-145, PC-3 (Prostate Cancer)Suppressed cell viability nih.gov
CCK-8 Assay A549 (Lung Cancer)Inhibited cell viability in a dose-dependent manner nih.gov
Soft Agar Colony Formation PC-3, LNCaP (Prostate Cancer)Markedly inhibited colony formation nih.gov

Flow Cytometric Analysis of Cell Cycle Progression

Flow cytometry is a powerful technique used to analyze the characteristics of cells as they pass through a laser beam. In the context of this compound research, this method has been pivotal in determining the compound's impact on cell cycle progression in cancer cells.

Researchers have utilized flow cytometry to assess the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound. For instance, studies on human prostate cancer cell lines, such as LNCaP, DU-145, and PC-3, have demonstrated that treatment with this compound at concentrations ranging from 10 to 40 µM can induce a G1 cell cycle arrest. nih.govresearchgate.netnih.gov This is observed as an accumulation of cells in the G1 phase and a corresponding decrease in the S and G2/M phase populations. nih.gov

Specifically, treatment with 10 µM this compound for 48 hours was sufficient to cause a G1 phase arrest in LNCaP and DU-145 cells, while a higher concentration of 20 µM was required to elicit the same effect in PC-3 cells. nih.gov Even at a concentration of 40 µM in DU-145 cells, a significant reduction in the S phase population and an induction of the G1 phase population were observed without a notable increase in the sub-G1 population, which is often indicative of apoptosis. nih.gov

Table 1: Effect of this compound on Cell Cycle Progression in Prostate Cancer Cells

Cell Line Concentration (µM) Duration (hrs) Observed Effect
LNCaP 10 48 Increase in G1 phase, decrease in S and G2/M phases
DU-145 10 48 Increase in G1 phase, decrease in S and G2/M phases
PC-3 20 48 Significant increase in G1, decrease in S and G2/M phases
DU-145 40 Not Specified Significant reduction of S phase, induction of G1 phase

Apoptosis Detection Methods (e.g., TUNEL Assay)

The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is a widely used method for detecting DNA fragmentation, a hallmark of late-stage apoptosis. elabscience.comptglab.combiotium.comyeasenbio.com This technique has been crucial in confirming the pro-apoptotic activity of this compound in various cancer cell lines.

In studies involving human prostate cancer cells (LNCaP CDXR-3, DU-145, and PC-3), the TUNEL assay revealed that treatment with this compound at concentrations of 20 to 40 µM induced apoptosis. nih.govresearchgate.netnih.gov While a 48-hour treatment resulted in a small population of apoptotic cells, a longer exposure of 96 hours led to a dose-dependent increase in the apoptotic cell population. nih.gov Specifically, a significant increase in apoptosis was observed in all three prostate cancer cell lines after treatment with 40 µM this compound for 96 hours. nih.gov

Similarly, in A549 lung cancer cells, the TUNEL assay was employed to assess apoptosis induced by this compound. nih.gov However, in this cell line, treatment with up to 25 µM of the compound resulted in less than 30% of apoptotic cells, suggesting that other cell death mechanisms might be involved. nih.gov

High-Throughput Protein Analysis (e.g., Micro-Western Arrays) and Traditional Western Blotting

To understand the molecular mechanisms underlying the effects of this compound, researchers have employed both high-throughput protein analysis techniques and traditional Western blotting. Micro-Western Arrays (MWAs), a high-throughput method, allow for the simultaneous screening of a large number of signaling proteins, providing a broad overview of the pathways affected by the compound. nih.gov

In prostate cancer cells, MWAs were used to screen for signaling proteins affected by 10 µM this compound treatment in CDXR-3 and DU-145 cells. nih.gov The results from these arrays guided further investigation using conventional Western blotting to confirm the findings. nih.gov

Traditional Western blotting has been instrumental in validating the results from MWAs and providing more detailed insights into the changes in specific protein expression and phosphorylation status. nih.gov Studies have shown that this compound treatment in prostate cancer cells leads to a reduced expression of several key proteins involved in cell survival and proliferation, including Akt1, phospho-Akt Ser473, phospho-Akt Thr308, and PDK1. nih.govresearchgate.netnih.gov Furthermore, a decrease in the levels of c-Myc and Skp2, proteins involved in cell cycle progression, was observed, along with an accumulation of the cell cycle inhibitor p27Kip. nih.govresearchgate.netnih.gov

Table 2: Proteins Modulated by this compound in Prostate Cancer Cells as Detected by Western Blotting

Protein Function Effect of Treatment
Akt1 Cell Survival, Proliferation Reduced expression
phospho-Akt Ser473 Akt Activation Reduced expression
phospho-Akt Thr308 Akt Activation Reduced expression
PDK1 Akt Activation Reduced expression
c-Myc Cell Cycle Progression Reduced expression
Skp2 Cell Cycle Progression Reduced expression
p27Kip Cell Cycle Inhibition Accumulation
E-cadherin Cell Adhesion Increased expression
N-cadherin Epithelial-Mesenchymal Transition Decreased expression
Vimentin (B1176767) Epithelial-Mesenchymal Transition Decreased expression
Slug Epithelial-Mesenchymal Transition Decreased expression
FAK Focal Adhesion Decreased expression
phospho-FAK Ser722 Focal Adhesion Kinase Activation Decreased expression
phospho-FAK Tyr861 Focal Adhesion Kinase Activation Decreased expression

Advanced Microscopy for Subcellular Localization and Morphological Changes (e.g., Confocal Laser Microscopy for Cytoskeletal Redistribution)

Confocal laser microscopy is a high-resolution imaging technique that allows for the visualization of specific subcellular structures and molecules. This method has been employed to investigate the effects of this compound on the cytoskeleton of cancer cells.

In human prostate cancer cells (CDXR-3 and DU-145), confocal laser microscopy revealed a redistribution of β-actin and α-tubulin, key components of the cytoskeleton, at the periphery of the cells following treatment with this compound. nih.govresearchgate.net This observation suggests that the compound may interfere with the structural integrity and dynamics of the cytoskeleton, which could contribute to its anti-migratory and anti-invasive properties.

Biophysical and Receptor/Enzyme Interaction Studies

Understanding the direct molecular targets of this compound is crucial for elucidating its mechanism of action. Biophysical and interaction studies, such as radioligand binding assays and electrophysiological techniques, have provided valuable insights in this area.

Radioligand Binding Assays for Receptor Affinities and Displacement Studies

Radioligand binding assays are used to study the interaction of a ligand with its receptor. These assays can determine the affinity of a compound for a receptor and can also be used in displacement studies to see if a compound can compete with a known radiolabeled ligand for the same binding site.

Research has suggested that this compound may directly interact with NMDA receptors. jneurosci.org Studies have shown the displacement of [3H]MK-801, a known NMDA receptor antagonist, from its binding site by this compound, indicating a direct blockade of these receptors. jneurosci.org This suggests that the neuroprotective effects of the compound may be mediated through its interaction with NMDA receptors. jneurosci.org

Electrophysiological Techniques (e.g., Whole-Cell Patch-Clamp for Ion Channel Modulation)

The whole-cell patch-clamp technique is a powerful electrophysiological method used to measure the electrical currents flowing through ion channels in the cell membrane. This technique has been instrumental in identifying this compound as a modulator of specific ion channels.

Studies have utilized the whole-cell patch-clamp technique to examine the effect of this compound on acid-sensing ion channels (ASICs), which are implicated in ischemic brain injury. nih.govnih.gov This research has demonstrated that this compound inhibits ASICs in a subunit-dependent manner. nih.gov Specifically, it inhibits homomeric ASIC1a and ASIC3 channels, as well as heteromeric ASIC1a-containing channels, while not affecting ASIC1β and ASIC2a. nih.gov These experiments were conducted on ASICs heterogeneously expressed in Chinese hamster ovary (CHO) cells and endogenously expressed in primary cultured mouse cortical neurons. nih.govnih.gov

The inhibition of ASICs by this compound was found to be use-dependent but independent of voltage and pH. nih.gov This detailed characterization of the compound's effect on ion channel function provides a potential mechanism for its observed neuroprotective activities. nih.govnih.gov

Table 3: Summary of Advanced Methodological Approaches in this compound Research

Methodological Approach Application in this compound Research Key Findings
Flow Cytometric Analysis Investigation of cell cycle progression in cancer cells. Induces G1 cell cycle arrest in prostate cancer cells.
TUNEL Assay Detection of apoptosis in cancer cells. Induces apoptosis in prostate and lung cancer cells in a dose- and time-dependent manner.
Micro-Western Arrays & Western Blotting Analysis of protein expression and signaling pathways. Modulates key proteins involved in cell survival, proliferation, and cell cycle control.
Confocal Laser Microscopy Visualization of subcellular structures and morphological changes. Causes redistribution of cytoskeletal proteins (β-actin and α-tubulin).
Radioligand Binding Assays Determination of receptor affinities and displacement studies. Displaces [3H]MK-801 from NMDA receptors, suggesting direct interaction.
Whole-Cell Patch-Clamp Measurement of ion channel activity. Inhibits acid-sensing ion channels (ASICs) in a subunit-dependent manner.

Table of Compounds

Compound Name
This compound
Akt1
phospho-Akt Ser473
phospho-Akt Thr308
PDK1
c-Myc
Skp2
p27Kip
E-cadherin
N-cadherin
Vimentin
Slug
FAK
phospho-FAK Ser722
phospho-FAK Tyr861
β-actin
α-tubulin

Enzyme Activity Assays and Structure-Activity Relationship Studies with Analogs

The investigation of this compound's biological roles and metabolic pathways relies heavily on robust enzyme activity assays. These assays are crucial for identifying and characterizing the enzymes responsible for its formation and further metabolism. A key enzyme in the synthesis of cholestane-3β,5α,6β-triol is cholesterol epoxide hydrolase (ChEH), which catalyzes the hydration of cholesterol-5,6-epoxides. researchgate.netjneurosci.org

Metabolic studies have demonstrated that cholesterol-5,6-epoxide is converted to this compound by ChEH. researchgate.net Enzyme assays utilizing subcellular fractions have successfully localized this activity. For instance, in skin tissue, cholesterol-5,6-epoxide hydrase activity was identified in the epidermal fractions that sediment at 10,000 and 100,000 g. researchgate.net Comparative studies have also highlighted a significantly higher capacity for this metabolic conversion in the liver compared to the skin. researchgate.net

Structure-activity relationship (SAR) studies involving analogs of this compound are instrumental in probing the active sites of related enzymes and understanding the structural determinants for molecular interactions. By systematically modifying the chemical structure of the cholestane (B1235564) backbone, researchers can elucidate which functional groups are essential for substrate binding and catalytic activity. For example, studies on the binding of various substrates and their analogs to enzymes like Cytochrome P450 27A1 (CYP27A1) provide insight into the specific interactions within the enzyme's active site. acs.org

Research into analogs, such as 3β,6β-diacetoxy-5α-cholestan-5-ol, provides a framework for understanding how modifications to the hydroxyl and acetoxy groups affect the molecule's biological interactions and properties, such as antioxidant activity. mdpi.com The functional groups on the steroid, including hydroxyl and acetoxy groups, are often key to their biological activity, such as their ability to donate electrons, which is a measure of antioxidant potential. mdpi.com

Below is a table summarizing key findings from enzyme activity assays related to this compound formation.

EnzymeSubstrateProductTissue/Cellular FractionKey Finding
Cholesterol Epoxide Hydrolase (ChEH)Cholesterol-5,6-epoxideThis compoundSkin Epidermis (10,000g and 100,000g sediments)Enzyme activity is localized in specific subcellular epidermal fractions. researchgate.net
Cholesterol Epoxide Hydrolase (ChEH)Cholesterol-5,6-epoxideThis compoundLiverThe liver shows a much higher capacity for metabolizing cholesterol-5,6-epoxide compared to the skin. researchgate.net

Computational Modeling and Site-Directed Mutagenesis in Enzyme Active Site Analysis

To gain a deeper understanding of enzyme-substrate interactions at the atomic level, researchers employ advanced techniques like computational modeling and site-directed mutagenesis. These methods are particularly valuable for analyzing the active sites of enzymes that metabolize sterols like this compound and its precursors.

Computational modeling allows for the creation of three-dimensional models of an enzyme's active site, predicting how a substrate like a cholestane derivative binds. acs.org These models can suggest which amino acid residues are critical for positioning the substrate correctly for catalysis. For example, computer models have been used to investigate the differential binding of cholesterol and 5β-cholestane-3α,7α,12α-triol within the active site of Cytochrome P450 27A1 (CYP27A1). acs.org Such models indicate that while some active site residues interact with both substrates, others are specific to a single substrate. acs.org Techniques like Density Functional Theory (DFT) can be employed to optimize the molecular geometry of cholestane analogs, with results showing strong correlation with experimental data from X-ray diffraction. mdpi.com

Site-directed mutagenesis is a powerful experimental technique that complements computational findings. By systematically replacing specific amino acid residues in the enzyme's active site with others, researchers can directly test the functional importance of those residues. The impact of these mutations on substrate binding and enzyme activity is then measured. acs.org

In the study of CYP27A1, site-directed mutagenesis was used to validate the predictions from computational models. Mutation of residues predicted to be in contact with the substrates, such as W100, H103, T110, M301C, V367, I481, and V482, was found to affect the enzyme's binding and catalytic activity in a manner that depended on the specific substrate. acs.org This approach identified several key side chains, such as Threonine 110 (T110), which is thought to interact with the 12α-hydroxyl group of 5β-cholestane-3α,7α,12α-triol, and Valine 367 (V367), which appears crucial for the correct positioning and hydroxylation of cholesterol. acs.org

The following table details the results of site-directed mutagenesis studies on CYP27A1, illustrating the role of specific residues in substrate interaction.

EnzymeMutated ResidueProposed RoleEffect of MutationSubstrate Specificity
CYP27A1T110Interacts with the 12α-hydroxyl of 5β-cholestane-3α,7α,12α-triolAffected enzyme binding and activityPrimarily affects 5β-cholestane-3α,7α,12α-triol interaction acs.org
CYP27A1V367Crucial for correct positioning of cholesterol's C26 methyl groupAffected enzyme binding and activityPrimarily affects cholesterol regioselective hydroxylation acs.org
CYP27A1W100, H103, M301C, I481, V482Overlapping substrate-contact residuesAffected CYP27A1 binding and enzyme activityEffects were substrate-dependent acs.org

Synthetic Chemistry Methodologies for Stereoisomer Specific Research

Challenges in Stereoselective Synthesis of Cholestane-3,5,6-triol Isomers

The stereoselective synthesis of this compound isomers is fraught with challenges, primarily stemming from the molecule's inherent structural complexity. The cholestane (B1235564) backbone contains multiple chiral centers, and the introduction of three hydroxyl groups at positions 3, 5, and 6 further amplifies the stereochemical intricacy.

This compound possesses three stereogenic centers at carbons 3, 5, and 6, giving rise to a total of eight possible stereoisomers. The orientation of the hydroxyl groups at these positions can be either axial (a) or equatorial (e), leading to a diverse array of three-dimensional structures.

Among these isomers, (3β,5α,6β)-cholestane-3,5,6-triol is the most biologically prevalent and extensively studied. It is a major metabolite of cholesterol epoxide and has been implicated in various physiological and pathological processes. The stereospecificity of its formation from cholesterol α-epoxide highlights the precise enzymatic control exerted in biological systems. The synthesis of the complete set of eight stereoisomers of this compound has been accomplished, providing crucial standards for biological testing and for understanding the structure-activity relationships of these compounds. This achievement underscores the significant synthetic challenge in controlling the stereochemistry at each of the three chiral centers.

Isomer 3-OH Configuration 5-OH Configuration 6-OH Configuration
Isomer 1βαβ
Isomer 2βαα
Isomer 3βββ
Isomer 4ββα
Isomer 5ααβ
Isomer 6ααα
Isomer 7αββ
Isomer 8αβα
This table illustrates the eight possible stereoisomers of this compound based on the configuration of the hydroxyl groups at positions 3, 5, and 6.

Chemoenzymatic Synthesis Approaches for Select Isomers

Chemoenzymatic strategies, which combine the selectivity of enzymatic reactions with the versatility of chemical synthesis, offer powerful tools for the stereoselective synthesis of this compound isomers. These approaches can overcome some of the limitations of purely chemical or biological methods.

Enzymes such as lipases and epoxide hydrolases are particularly useful in this context. For instance, lipases can be employed for the regioselective and stereoselective acylation or deacylation of hydroxyl groups in steroidal polyols. This enzymatic resolution can be used to separate diastereomeric mixtures or to introduce protecting groups at specific positions with high stereocontrol, facilitating the subsequent chemical modifications to yield a desired isomer.

Epoxide hydrolases play a crucial role in the metabolism of cholesterol epoxides, catalyzing their hydrolysis to the corresponding diols. The enantioselective hydrolysis of a racemic epoxide by an epoxide hydrolase can provide access to both an enantioenriched diol and the unreacted epoxide, which can then be chemically converted to different stereoisomers of this compound. While direct chemoenzymatic synthesis of all this compound isomers is not extensively documented, the principles of enzymatic reactions on steroidal substrates provide a clear blueprint for developing such synthetic routes.

Enzyme Class Reaction Type Application in this compound Synthesis
LipasesAcylation/DeacylationStereoselective protection or resolution of hydroxyl groups.
Epoxide HydrolasesHydrolysis of epoxidesEnantioselective opening of cholesterol epoxides to form diol precursors.
This table summarizes potential chemoenzymatic approaches for the synthesis of this compound isomers.

Control of Stereoselectivity in Epoxide Ring-Opening Reactions

The ring-opening of cholesterol-derived epoxides is a pivotal step in many synthetic routes to cholestane-3,5,6-triols. The stereochemical outcome of this reaction is highly dependent on the reaction conditions, particularly the pH. By carefully selecting the reagents and conditions, it is possible to control the stereochemistry at positions 5 and 6.

Under acidic conditions, the epoxide ring-opening proceeds through a mechanism with significant SN1 character. The reaction is initiated by protonation of the epoxide oxygen, followed by nucleophilic attack at the more substituted carbon (C-5), leading to the formation of a trans-diaxial diol. This is often referred to as the "Fürst-Plattner rule" for the cleavage of epoxides in rigid cyclohexane systems.

Conversely, under basic or neutral conditions, the ring-opening follows an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon (C-6), resulting in a different stereochemical outcome, typically a trans-diequatorial diol. The choice of nucleophile and solvent also plays a critical role in directing the stereoselectivity of the epoxide opening. The synthesis of the full set of eight stereoisomers of this compound has been achieved from the stereoselective epoxidation of cholest-4-ene-3,6-diols followed by reductive cleavage of the resulting epoxides, demonstrating the power of controlling epoxide ring-opening reactions.

Reaction Condition Mechanism Site of Nucleophilic Attack Typical Product Stereochemistry
AcidicSN1-likeMore substituted carbon (C-5)Trans-diaxial diol
Basic/NeutralSN2Less substituted carbon (C-6)Trans-diequatorial diol
This table outlines the stereochemical control in the ring-opening of cholesterol-derived epoxides.

Future Directions and Emerging Research Avenues for Cholestane 3,5,6 Triol

Elucidation of Novel Physiological Roles and Endogenous Signaling Functions

Future research is set to further unravel the nuanced physiological roles of Cholestane-3,5,6-triol, particularly its 3β,5α,6β-isomer, beyond its currently identified functions. This oxysterol is a major metabolite of cholesterol, formed through the oxidation of cholesterol to cholesterol-5,6-epoxide, which is then hydrated by cholesterol 5,6-epoxide hydrolase nih.gov. While it is known to be one of the most abundant and active oxysterols, a full understanding of its endogenous signaling pathways is still emerging nih.gov.

A primary focus will be on its role as an endogenous neuroprotectant. Cholestane-3β,5α,6β-triol has been shown to protect against neuronal injury by acting as a negative modulator of N-methyl-D-aspartate (NMDA) receptors nih.govjneurosci.org. Overstimulation of these receptors is a known factor in neuronal death in conditions like cerebral and spinal cord ischemia jneurosci.org. Studies have demonstrated that physiological concentrations of the triol can reduce glutamate-induced neurotoxicity and decrease neuronal injury in animal models of ischemia nih.govjneurosci.org. Future investigations will likely delve deeper into the specific molecular interactions with NMDA receptor subunits and explore other potential neuronal targets.

Another critical signaling function recently identified is the inhibition of acid-sensing ion channels (ASICs) nih.govahajournals.org. Activation of ASICs by tissue acidosis is a key contributor to ischemic brain injury nih.govahajournals.org. Cholestane-3β,5α,6β-triol has been identified as a novel ASIC inhibitor, a mechanism that may explain its neuroprotective effects in stroke models with a wider therapeutic window than NMDA receptor blockade alone ahajournals.org. Further research will be crucial to understand the subunit-dependent inhibition of ASICs and to leverage this function for therapeutic development nih.govahajournals.org. Additionally, its ability to bind to voltage-gated sodium (Nav) channels and suppress neuronal hyperexcitability presents another avenue for exploring its role in neurological homeostasis lipidmaps.org.

Comprehensive Characterization of Structure-Activity Relationships Across Isomers

A comprehensive understanding of how the specific stereochemistry of this compound influences its biological activity is a key area for future research. The synthesis of the full set of eight stereoisomers has been achieved, providing essential tools for these investigations nih.gov. This will allow for a systematic evaluation of how the spatial arrangement of the hydroxyl groups affects interactions with biological targets.

Structure-activity relationship (SAR) analyses have already begun to yield important insights. For instance, in the context of ASIC inhibition, it has been determined that the hydroxyl groups at the 5α and 6β positions on the A/B ring, as well as the cholesterol side chain, are critical for its inhibitory activity nih.govahajournals.org. Comparing the activity of the triol to its metabolic precursors and synthetic analogs has shown that modifications to these specific functional groups can abolish its effect on ASIC1a-containing channels ahajournals.org.

Future SAR studies will need to extend to its other known targets, such as NMDA receptors and voltage-gated sodium channels. By systematically testing each of the eight stereoisomers, researchers can create detailed maps of the pharmacophores responsible for each distinct biological effect. This will not only clarify the endogenous functions of the most abundant 3β,5α,6β-isomer but also potentially uncover novel activities for the less common isomers. Such studies are fundamental for the rational design of new therapeutic agents with enhanced specificity and efficacy.

Exploration in Additional Complex Disease Models and Pathophysiological Contexts

Building on its known neuroprotective and anti-cancer properties, future research will explore the therapeutic potential of this compound in a wider range of complex diseases. Its role as a biomarker and a bioactive molecule in lipid storage disorders is a significant area of interest.

Elevated levels of Cholestane-3β,5α,6β-triol are a sensitive, though not entirely specific, biomarker for Niemann-Pick disease type C (NPC), a neurodegenerative disorder characterized by abnormal intracellular cholesterol trafficking nih.govresearchgate.netchemicalbook.comnih.gov. It is also found at high levels in other lysosomal storage diseases like cerebrotendinous xanthomatosis (CTX) and lysosomal acid lipase (B570770) (LAL) deficiency nih.govresearchgate.net. Research is ongoing to understand how the accumulation of this oxysterol contributes to the pathophysiology of these diseases and to refine its use as a diagnostic and prognostic tool, often in combination with other biomarkers nih.govnih.gov. The metabolism of this triol into unique bile acids in these disease states is also under investigation, with the metabolic intermediates potentially contributing to the disease phenotype nih.gov.

In oncology, Cholestane-3β,5α,6β-triol has demonstrated anti-cancer activity, particularly against human prostate cancer cells nih.govnih.govresearchgate.net. It has been shown to suppress proliferation, migration, and invasion, and to induce G1 cell cycle arrest and apoptosis nih.govnih.govresearchgate.net. In vivo studies have confirmed that it can retard the growth of prostate cancer xenografts in mice nih.govresearchgate.net. Future studies will likely investigate its efficacy in other cancer types and explore the underlying molecular mechanisms, which appear to involve the modulation of pathways associated with epithelial-mesenchymal transition and the Akt signaling pathway nih.govresearchgate.net. The potential for developing this natural compound into a therapeutic agent for advanced metastatic cancers is a promising avenue nih.gov.

Development of Advanced Analytical Platforms for Comprehensive Oxysterolomics

The growing interest in this compound and other oxysterols necessitates the development of more sophisticated and comprehensive analytical methods. The field of "oxysterolomics" aims to quantify the full spectrum of these cholesterol oxidation products in biological samples to better understand their roles in physiological and pathological processes.

Currently, methods such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) are used for the quantitative determination of this compound in biological fluids like serum and breast nipple aspirates nih.govnih.govsemanticscholar.org. These techniques have been crucial for establishing its role as a biomarker for diseases like NPC nih.govsemanticscholar.org.

However, future advancements will focus on increasing the sensitivity, specificity, and throughput of these platforms. Developing methods that can simultaneously quantify a wider array of oxysterols, including all eight stereoisomers of this compound, from a single, small-volume sample is a key goal. This will allow for a more holistic view of oxysterol metabolism and its dysregulation in disease. Furthermore, improving analytical techniques is essential to avoid the artificial formation of oxysterols during sample preparation, which can lead to false-positive results nih.gov. The integration of these advanced analytical platforms will be critical for discovering new biomarker profiles and for monitoring therapeutic responses in clinical settings.

Integration with Systems Biology Approaches to Map Interactomes and Regulatory Networks

To fully comprehend the complex biological functions of this compound, future research must integrate experimental data with systems biology approaches. This will enable the mapping of the compound's interactome—the complete set of its molecular interactions—and the elucidation of the broader regulatory networks it influences.

Initial studies have already provided a systems-level glimpse into the signaling pathways affected by this oxysterol. For example, in prostate cancer cells, treatment with Cholestane-3β,5α,6β-triol affects the expression and phosphorylation status of multiple key proteins, including Akt, FAK, E-cadherin, N-cadherin, and vimentin (B1176767) nih.govresearchgate.net. This suggests a coordinated impact on cell proliferation, adhesion, and motility. Micro-Western Arrays have pointed to the downregulation of the Akt1/PDK1/c-Myc/Skp2 protein signaling pathway as a key mechanism for its anti-cancer effects researchgate.net.

Future systems biology studies will aim to build on this by employing large-scale transcriptomic, proteomic, and metabolomic analyses to identify all the cellular components that are altered in response to this compound. This data can then be used to construct detailed computational models of the regulatory networks involved. Such an approach will help to identify novel protein targets, uncover crosstalk between different signaling pathways, and predict the systemic effects of modulating the levels of this oxysterol. Ultimately, integrating oxysterolomics with other omics technologies will provide a comprehensive picture of how this compound functions as a signaling molecule in both health and complex diseases.

Q & A

Q. What are the primary biochemical pathways leading to the formation of cholestane-3,5,6-triol?

this compound is generated via two main pathways:

  • Radical-mediated peroxidation : Bicarbonate or alkyl carbonate radicals propagate lipid peroxidation, forming peroxyl radicals that reductive pathways convert to this compound isomers (e.g., 3β,5α,6β-triol) .
  • Epoxide hydrolysis : Cholesterol 5,6-epoxide undergoes hydrolysis by cholesterol epoxide hydrolase, yielding this compound. This pathway is relevant in lung surfactant ozonolysis and LDL oxidation .
    Methodological Insight : Use HPLC and LC/MS/MS for detection (e.g., mass transition m/z 438→385, retention time 8 minutes) to distinguish isomers and validate formation pathways .

Q. How is this compound detected and quantified in biological samples?

  • LC/MS/MS : A validated method employs electrospray ionization (ESI) with MRM (multiple reaction monitoring) for m/z 438→384. Sensitivity is enhanced by derivatization to improve ionization efficiency .
  • Sample preparation : Use Bligh-Dyer extraction (chloroform:methanol:water, 1:2:0.8) to isolate lipids while minimizing decomposition .
    Key Data : Retention time (8 min), LOQ (limit of quantification) <10 nM in plasma, and recovery rates >90% .

Q. What role does this compound play as a biomarker of oxidative stress?

this compound is a marker of lipid peroxidation in atherosclerosis, neurodegenerative diseases, and cancer. Elevated levels correlate with:

  • Atherosclerotic plaques : Found alongside 7-ketocholesterol and 5,6-epoxycholesterol in macrophage foam cells .
  • Niemann-Pick Type C (NPC) : Plasma levels are elevated due to lysosomal cholesterol trafficking defects .
    Methodological Note : Use plasma LC/MS/MS profiling to differentiate disease-specific oxysterol signatures .

Advanced Research Questions

Q. What are the challenges in synthesizing this compound stereoisomers for mechanistic studies?

  • Stereochemical complexity : Eight stereoisomers exist, but only 3β,5α,6β-triol is biologically prevalent. Chemoenzymatic synthesis from 4,5-epoxycholestane-3,6-diols allows multigram-scale production of select isomers, but 3,4,6-triol derivatives remain inaccessible .
  • Practical limitation : Epoxide ring-opening reactions require precise pH control to avoid racemization. Enzymatic catalysis (e.g., epoxide hydrolases) improves stereoselectivity .
    Key Reference : Zhao et al. (2007) developed a template for stereoisomer synthesis but noted incomplete coverage of all derivatives .

Q. How does this compound suppress prostate cancer metastasis?

  • Mechanism : At 10–50 μM, it inhibits PC-3, DU-145, and CDXR-3 cell proliferation by:
    • Downregulating EMT markers (e.g., N-cadherin, vimentin).
    • Suppressing FAK and PI3K/Akt signaling, reducing migration/invasion .
  • Apoptosis induction : Activates caspase-3 and induces G0/G1 cell cycle arrest .
    Experimental Design : Use Boyden chamber assays for migration and Western blotting for pathway analysis. Note poor oral bioavailability; local injection models are recommended .

Q. What contradictions exist in using this compound as a diagnostic biomarker?

  • Disease specificity : Elevated in NPC and lysosomal acid lipase deficiency but not in Smith-Lemli-Opitz syndrome (SLOS) or familial hypercholesterolemia (FH) .
  • Age-dependent variability : In NPC, plasma levels inversely correlate with patient age, complicating diagnostic thresholds .
    Resolution : Combine with 7-ketocholesterol measurements and clinical markers (e.g., bilirubin) for improved specificity .

Q. How does this compound stability impact experimental reproducibility?

  • Degradation risks : Autoxidation during storage generates artifacts. Solutions in chloroform/methanol degrade <10% over 7 days at −20°C, but prolonged storage increases 7-ketocholesterol contamination .
  • Best practices : Use amber vials, antioxidants (e.g., BHT), and avoid repeated freeze-thaw cycles. Validate purity via GC-MS or LC/MS/MS before assays .

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